molecular formula C11H20N2O B13159363 1-Cyclobutanecarbonyl-4,4-dimethylpyrrolidin-3-amine

1-Cyclobutanecarbonyl-4,4-dimethylpyrrolidin-3-amine

Cat. No.: B13159363
M. Wt: 196.29 g/mol
InChI Key: VKLDPTKNZSLUBD-UHFFFAOYSA-N
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Description

1-Cyclobutanecarbonyl-4,4-dimethylpyrrolidin-3-amine is a chemical compound with the molecular formula C11H20N2O and a molecular weight of 196.29 g/mol . This compound is characterized by a cyclobutanecarbonyl group attached to a 4,4-dimethylpyrrolidin-3-amine structure. It is primarily used for research purposes in various scientific fields.

Preparation Methods

The synthesis of 1-Cyclobutanecarbonyl-4,4-dimethylpyrrolidin-3-amine involves several steps. One common synthetic route includes the reaction of cyclobutanecarbonyl chloride with 4,4-dimethylpyrrolidin-3-amine in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity . Industrial production methods may involve similar reaction conditions but on a larger scale, with additional purification steps such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

1-Cyclobutanecarbonyl-4,4-dimethylpyrrolidin-3-amine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces secondary or tertiary amines.

Scientific Research Applications

1-Cyclobutanecarbonyl-4,4-dimethylpyrrolidin-3-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders or as an anti-inflammatory agent.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Cyclobutanecarbonyl-4,4-dimethylpyrrolidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

1-Cyclobutanecarbonyl-4,4-dimethylpyrrolidin-3-amine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties compared to other pyrrolidine derivatives.

Properties

Molecular Formula

C11H20N2O

Molecular Weight

196.29 g/mol

IUPAC Name

(4-amino-3,3-dimethylpyrrolidin-1-yl)-cyclobutylmethanone

InChI

InChI=1S/C11H20N2O/c1-11(2)7-13(6-9(11)12)10(14)8-4-3-5-8/h8-9H,3-7,12H2,1-2H3

InChI Key

VKLDPTKNZSLUBD-UHFFFAOYSA-N

Canonical SMILES

CC1(CN(CC1N)C(=O)C2CCC2)C

Origin of Product

United States

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